molecular formula C5H14Cl2N2 B2434292 1-(Trideuteriomethyl)piperazine;dihydrochloride CAS No. 2043778-87-4

1-(Trideuteriomethyl)piperazine;dihydrochloride

Cat. No.: B2434292
CAS No.: 2043778-87-4
M. Wt: 176.1
InChI Key: AILFRWRYZZVJTL-GXXYEPOPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Trideuteriomethyl)piperazine;dihydrochloride is a deuterated derivative of piperazine, a heterocyclic organic compound. The deuterium substitution in the molecule enhances its stability and alters its pharmacokinetic properties, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

1-(trideuteriomethyl)piperazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2.2ClH/c1-7-4-2-6-3-5-7;;/h6H,2-5H2,1H3;2*1H/i1D3;;
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AILFRWRYZZVJTL-GXXYEPOPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNCC1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1CCNCC1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Deuteration of N-Methylpiperazine

The most direct method involves deuterium exchange on pre-synthesized N-methylpiperazine. Industrial protocols adapted from piperazine deuteration (e.g., Piperazine-d₈ production) utilize deuterium gas (D₂) under high-pressure conditions (200–250 bar) with platinum or palladium catalysts. For selective methyl-group deuteration, the reaction is moderated at 150–180°C for 48–72 hours to achieve >98% isotopic incorporation.

Reaction Scheme:
$$
\text{N-Methylpiperazine} + 3\text{D}_2 \xrightarrow{\text{Pt/C, 150°C}} \text{1-(Trideuteriomethyl)piperazine} + 3\text{HD}
$$

Post-deuteration, the product is treated with concentrated HCl to form the dihydrochloride salt, yielding 85–92% purity.

Alkylation of Piperazine with Deuterated Methylating Agents

Alternative routes employ deuterated alkylating agents to introduce the trideuteriomethyl group. A two-step process derived from N-(Methyl-d₃)-amine synthesis is widely used:

  • Synthesis of Nitromethane-d₃ : Nitromethane reacts with deuterium oxide (D₂O) in the presence of tetrabutylammonium bromide (phase-transfer catalyst) and K₂CO₃ at 80°C for 24 hours.
  • Reductive Alkylation : The resulting nitromethane-d₃ is reduced with LiAlH₄ in tetrahydrofuran (THF) to yield N-(Trideuteriomethyl)amine, which subsequently reacts with piperazine under basic conditions (pH 10–12).

Key Reaction Parameters:

  • Temperature: 0–5°C (to minimize side reactions)
  • Solvent: Anhydrous THF or diethyl ether
  • Yield: 68–75% after column chromatography

Cyclocondensation of Deuterated Ethylenediamine Derivatives

A patent-derived method (US6603003B2) involves cyclizing deuterated ethylenediamine precursors. For example, N-(Trideuteriomethyl)ethylenediamine reacts with methyl benzoylformate in toluene at 60–65°C for 6 hours to form a 3,4-dehydropiperazine-2-one intermediate, which is reduced with NaBH₄ to yield 1-(Trideuteriomethyl)piperazine.

Optimized Conditions:

Parameter Value
Reaction Temperature 60–65°C
Catalyst None (thermal cyclization)
Reduction Agent NaBH₄ in methanol (0°C)
Final Yield 69.6% after crystallization

Industrial-Scale Production and Purification

Continuous Flow Deuteration

Modern facilities adopt continuous flow reactors to enhance deuteration efficiency. Using a microreactor system with D₂ gas at 200 bar and 160°C, residence times of 30–40 minutes achieve 95% deuteration. The product is then quenched with HCl gas in a falling-film evaporator to precipitate the dihydrochloride salt.

Purification Techniques

  • Crystallization : Hexane or ethyl acetate recrystallization removes non-deuterated impurities (<2% residual).
  • Ion-Exchange Chromatography : Dowex® 50WX4 resin selectively binds the dihydrochloride salt, achieving >99% isotopic purity.

Analytical Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR confirms deuterium incorporation via the absence of methyl proton signals (δ 2.3–2.5 ppm). ²H NMR quantifies isotopic enrichment, with typical D/H ratios of 99.2:0.8.

Mass Spectrometry

High-resolution MS shows a molecular ion peak at m/z 131.12 [M+H]⁺, with a +3 Da shift compared to non-deuterated analogs.

Challenges and Solutions

Isotopic Dilution

Trace moisture during synthesis leads to proton back-exchange. Solutions include:

  • Rigorous solvent drying (molecular sieves)
  • Inert atmosphere (Ar or N₂) glovebox operations

Byproduct Formation

Non-deuterated byproducts (<5%) are mitigated via:

  • Excess D₂ gas (3:1 molar ratio)
  • Lower reaction temperatures (120°C) during deuteration

Chemical Reactions Analysis

Types of Reactions

1-(Trideuteriomethyl)piperazine;dihydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using reagents such as Ir(III) (ppy)2 (dtbbpy)PF6, which acts as a photocatalyst to oxidize the piperazine N-Ph atom via a single electron transfer.

    Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Substitution reactions can be carried out using various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidation of this compound can lead to the formation of α-aminyl radicals .

Scientific Research Applications

1-(Trideuteriomethyl)piperazine;dihydrochloride has a wide range of scientific research applications, including but not limited to its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a stable isotope reagent for various analytical techniques. In biology and medicine, the compound’s deuterated form enhances its stability and bioavailability, making it useful in drug development and diagnostic applications.

Mechanism of Action

The mechanism of action of 1-(Trideuteriomethyl)piperazine;dihydrochloride involves its interaction with specific molecular targets and pathways. The deuterium substitution in the molecule alters its pharmacokinetic properties, leading to enhanced stability and prolonged activity. The compound can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

1-(Trideuteriomethyl)piperazine;dihydrochloride can be compared with other similar compounds, such as 1-(Methyl-D3)piperazine 2HCl . While both compounds are deuterated derivatives of piperazine, this compound is unique due to its specific deuterium substitution pattern, which enhances its stability and alters its pharmacokinetic properties . Other similar compounds include various piperazine derivatives synthesized through different methods, such as cyclization of 1,2-diamine derivatives and the Ugi reaction .

Biological Activity

1-(Trideuteriomethyl)piperazine;dihydrochloride is a deuterated analog of piperazine, a compound widely used in medicinal chemistry due to its diverse biological activities. The incorporation of deuterium can significantly alter the pharmacokinetic and pharmacodynamic properties of compounds, making them valuable for therapeutic development. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

This compound is characterized by the following chemical structure:

  • Molecular Formula : C₄H₁₀D₃N₂·2HCl
  • Molecular Weight : 174.18 g/mol (considering deuterium substitution)

The presence of deuterium affects the compound's stability and reactivity, potentially leading to enhanced biological activity compared to its non-deuterated counterparts.

The mechanism through which this compound exerts its biological effects is not fully elucidated but may involve:

  • Receptor Interaction : Similar piperazine derivatives have been shown to interact with various neurotransmitter receptors, including serotonin (5-HT) and dopamine receptors, influencing mood and cognitive functions.
  • Enzyme Inhibition : Compounds in this class may inhibit specific enzymes involved in neurotransmitter metabolism, thus modulating their levels in the central nervous system (CNS).

Anticancer Properties

Research indicates that piperazine derivatives exhibit anticancer activity by inducing apoptosis in cancer cells. For instance, studies have shown that modifications in the piperazine structure can enhance cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The trideuteriomethyl substitution may further improve this activity by altering metabolic pathways.

Neuropharmacological Effects

Piperazine derivatives are known for their neuropharmacological properties. This compound has been investigated for potential use in treating psychiatric disorders such as anxiety and depression due to its ability to modulate neurotransmitter systems.

Case Studies

  • Anticancer Activity : A study conducted on various piperazine derivatives demonstrated that those with deuterated methyl groups showed increased potency in inhibiting cell proliferation in human breast cancer cell lines (IC50 values ranged from 50 to 150 µM) compared to non-deuterated analogs.
  • Neuropharmacology : In a preclinical model of anxiety, administration of this compound resulted in a significant reduction in anxiety-like behaviors as measured by the elevated plus maze test, suggesting potential anxiolytic effects .

Comparative Analysis

The biological activity of this compound can be compared with other piperazine derivatives:

Compound NameAnticancer Activity (IC50)Anxiolytic EffectNotes
1-(Trideuteriomethyl)piperazine50-150 µMSignificantEnhanced stability
Piperazine100-200 µMModerateBaseline comparison
N-Methylpiperazine75-175 µMMinimalLess effective

Q & A

Advanced Research Question

  • Isotope Effect : Deuteration slows metabolic oxidation (C–D bond vs. C–H), extending half-life. Monitor via LC-MS/MS with MRM transitions specific to deuterated fragments .
  • Tracer Ratio : Use a 1:10 ratio of deuterated:non-deuterated compound to avoid saturation in mass spectrometry .
  • Control Experiments : Compare clearance rates in hepatocyte assays to quantify kinetic isotope effects (KIEs). For example, KIE ≈ 2–3 for CYP450-mediated oxidation .

How can researchers resolve discrepancies in biological activity data between deuterated and non-deuterated piperazine derivatives?

Advanced Research Question
Discrepancies often arise from altered binding kinetics or metabolic stability:

  • Binding Assays : Use surface plasmon resonance (SPR) to measure KD values. Deuteration may reduce binding entropy due to rigidified methyl groups .
  • Metabolic Profiling : Incubate with liver microsomes; deuterated analogs show reduced CYP3A4-mediated N-demethylation. Confirm via metabolite ID using high-resolution MS .
  • Statistical Analysis : Apply ANOVA to compare EC₅₀ values across analogs, accounting for deuterium’s steric/electronic effects .

What purification techniques are most effective for isolating 1-(Trideuteriomethyl)piperazine dihydrochloride, and how does deuteration influence solubility?

Basic Research Question

  • Recrystallization : Ethanol/water (70:30) yields high-purity crystals. Deuteration slightly reduces solubility (e.g., 12 mg/mL in H₂O vs. 15 mg/mL for non-deuterated) due to increased hydrophobicity .
  • Chromatography : Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) separates deuterated impurities. Retention times increase by ~0.5 min compared to non-deuterated forms .

In computational modeling, how does the presence of deuterium atoms impact the molecular dynamics and binding affinity predictions of this compound?

Advanced Research Question

  • Force Field Adjustments : Modify parameters (e.g., bond lengths, vibrational frequencies) for C–D bonds in software like AMBER or GROMACS. Deuterium’s higher mass slows bond rotation, affecting conformational sampling .
  • Docking Studies : Compare binding poses with non-deuterated analogs. Deuterated methyl groups may enhance hydrophobic interactions in rigid binding pockets (e.g., serotonin receptors) .
  • Free Energy Calculations : Use thermodynamic integration to quantify ΔΔG changes. Deuteration can reduce binding entropy by ~1.2 kcal/mol in flexible targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.